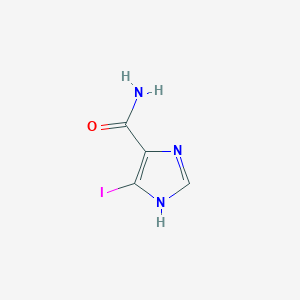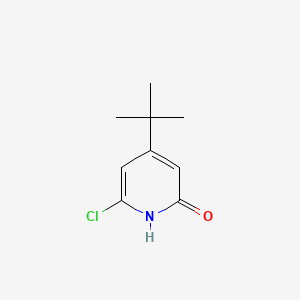
4-(tert-Butyl)-6-chloropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-6-chloropyridin-2(1H)-one is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring. Pyridines are heterocyclic aromatic organic compounds, and their derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one typically involves the chlorination of 4-(tert-butyl)pyridine followed by oxidation. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The chlorinated product is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
4-(tert-Butyl)-6-chloropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be further oxidized to form pyridine N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-(tert-butyl)-6-aminopyridin-2(1H)-one or 4-(tert-butyl)-6-alkoxypyridin-2(1H)-one.
Oxidation: Formation of 4-(tert-butyl)-6-chloropyridine N-oxide.
Reduction: Formation of 4-(tert-butyl)-6-chloropyridin-2-ol.
科学的研究の応用
4-(tert-Butyl)-6-chloropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
Uniqueness
4-(tert-Butyl)-6-chloropyridin-2(1H)-one is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyridine ring. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds. The tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, enhancing the compound’s versatility in synthetic applications.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
4-tert-butyl-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)6-4-7(10)11-8(12)5-6/h4-5H,1-3H3,(H,11,12) |
InChIキー |
SECKNLUUNCARBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)NC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


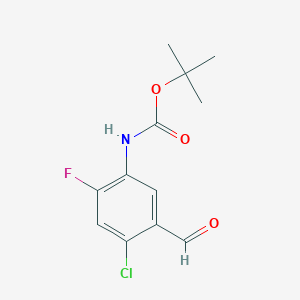

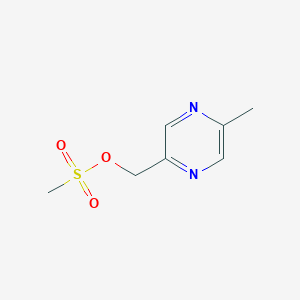

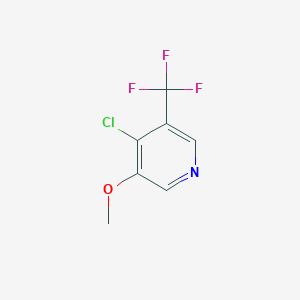
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
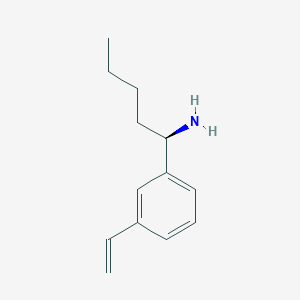


![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)


